molecular formula C22H26N4O2 B1667965 4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-57-5

4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B1667965
M. Wt: 378.5 g/mol
InChI Key: JQVNMIXFWKEYQJ-UHFFFAOYSA-N
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Description

BTI-A-404 is a novel selective and potent competitive inverse agonist of human GPR43.

Scientific Research Applications

Synthesis and Antifungal Activity

The chemical compound 4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and its derivatives have been synthesized and studied for their potential biological activities. For instance, Zamaraeva et al. (2015) synthesized 6-Aryl-3,4-dimethyl-N-phenyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and evaluated their antifungal activity against Candida Albicans, demonstrating their potential in antifungal applications (Zamaraeva et al., 2015).

Antimicrobial Evaluation

Similarly, various studies have synthesized derivatives of the compound and assessed their antimicrobial properties. Gein et al. (2013) synthesized N,6-Diaryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and reported their antimicrobial activity (Gein et al., 2013). Moreover, Akbari et al. (2008) synthesized N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and its derivatives, which exhibited significant inhibition on bacterial and fungal growth, indicating their potential as antimicrobial agents (Akbari et al., 2008).

Structural Analysis and Molecular Interactions

The structural properties and molecular interactions of derivatives of the compound have also been a subject of study. Rajarajeswari et al. (2020) investigated the molecular structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide through single crystal X-ray diffraction, highlighting the importance of structural analysis in understanding the compound's properties and interactions (Rajarajeswari et al., 2020).

Cytotoxic and Anticancer Activities

Furthermore, studies have explored the cytotoxic and anticancer activities of the compound's derivatives. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia (Deady et al., 2003).

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-13-10-14(2)12-17(11-13)24-21(27)19-15(3)23-22(28)25-20(19)16-6-8-18(9-7-16)26(4)5/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVNMIXFWKEYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)N(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 3
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 4
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
4-(4-(dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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